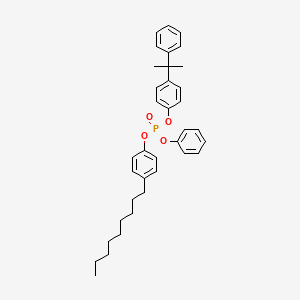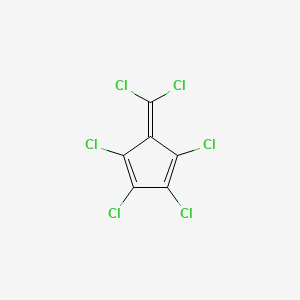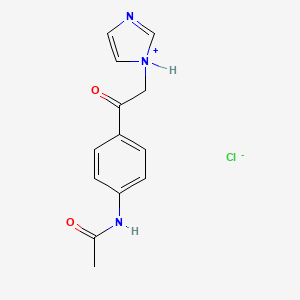
N-(4-Acetamidophenacyl)imidazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Acetamidophenacyl)imidazole hydrochloride: is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an acetamidophenacyl group attached to the imidazole ring, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Acetamidophenacyl)imidazole hydrochloride typically involves the reaction of 4-acetamidophenacyl chloride with imidazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions such as temperature, pressure, and pH. The product is then isolated and purified using industrial-scale techniques like distillation, crystallization, and filtration .
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-Acetamidophenacyl)imidazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; organic solvents like ethanol or tetrahydrofuran; room temperature to reflux conditions.
Substitution: Amines, thiols; organic solvents like dichloromethane or acetonitrile; room temperature to reflux conditions.
Major Products Formed:
Oxidation: N-oxide derivatives of this compound.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with different functional groups.
Applications De Recherche Scientifique
N-(4-Acetamidophenacyl)imidazole hydrochloride has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block for the synthesis of more complex imidazole derivatives.
- Employed in the development of new synthetic methodologies and reaction mechanisms .
Biology:
- Utilized in the study of enzyme inhibition and protein-ligand interactions.
- Acts as a probe for investigating biological pathways involving imidazole-containing compounds .
Medicine:
- Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
- Investigated as a potential drug candidate for various diseases .
Industry:
- Used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
- Employed in the development of new materials with unique properties .
Mécanisme D'action
The mechanism of action of N-(4-Acetamidophenacyl)imidazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. This interaction is often mediated by the imidazole ring, which can coordinate with metal ions or form hydrogen bonds with amino acid residues in the active site of enzymes . The acetamidophenacyl group can also contribute to the binding affinity and specificity of the compound .
Comparaison Avec Des Composés Similaires
N-(4-Acetamidophenacyl)imidazole: Lacks the hydrochloride salt form, which may affect its solubility and stability.
N-(4-Acetamidophenacyl)benzimidazole: Contains a benzimidazole ring instead of an imidazole ring, leading to different chemical and biological properties.
N-(4-Acetamidophenacyl)imidazole-2-carboxaldehyde: Contains an additional aldehyde group, which can participate in different chemical reactions.
Uniqueness: N-(4-Acetamidophenacyl)imidazole hydrochloride is unique due to its specific combination of the acetamidophenacyl group and the imidazole ring, which imparts distinct chemical reactivity and biological activity. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications in research and industry .
Propriétés
Numéro CAS |
77234-70-9 |
|---|---|
Formule moléculaire |
C13H14ClN3O2 |
Poids moléculaire |
279.72 g/mol |
Nom IUPAC |
N-[4-[2-(1H-imidazol-1-ium-1-yl)acetyl]phenyl]acetamide;chloride |
InChI |
InChI=1S/C13H13N3O2.ClH/c1-10(17)15-12-4-2-11(3-5-12)13(18)8-16-7-6-14-9-16;/h2-7,9H,8H2,1H3,(H,15,17);1H |
Clé InChI |
OFKGHUIPFPVDGP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)C(=O)C[NH+]2C=CN=C2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



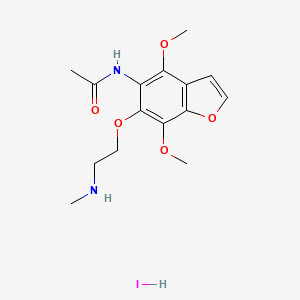

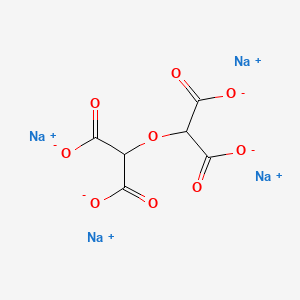
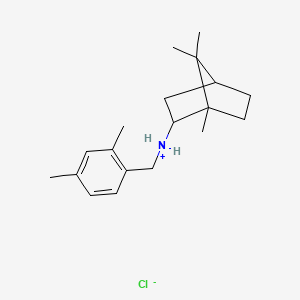
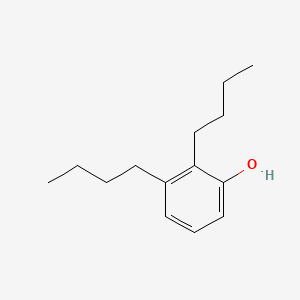
![N-[(4-diethylaminophenyl)methyl]-2-methyl-quinolin-4-amine](/img/structure/B13759858.png)


